2-(3-Tolyl)thiazole-4-boronic acid pinacol ester
Overview
Description
2-(3-Tolyl)thiazole-4-boronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Tolyl)thiazole-4-boronic acid pinacol ester typically involves the reaction of 2-(3-Tolyl)thiazole with boronic acid derivatives under specific conditions. One common method involves the use of pinacol as a protecting group for the boronic acid, which helps in stabilizing the compound during the reaction .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process makes it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(3-Tolyl)thiazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the boronic ester to the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester back to the parent boronic acid.
Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Typical conditions involve mild temperatures and the use of solvents like toluene or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions produce boronic acids .
Scientific Research Applications
2-(3-Tolyl)thiazole-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of boron-containing drugs and drug delivery systems.
Medicine: It is investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(3-Tolyl)thiazole-4-boronic acid pinacol ester involves its ability to participate in cross-coupling reactions. The boronic ester group facilitates the transfer of the aryl group to a palladium catalyst, which then forms a new carbon-carbon bond with an electrophilic partner. This process is crucial in the formation of complex organic structures .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-boronic acid pinacol ester
- 4-Pyrazoleboronic acid pinacol ester
- 2,1,3-Benzothiadiazole-4,7-bis (boronic acid pinacol ester)
Uniqueness
2-(3-Tolyl)thiazole-4-boronic acid pinacol ester is unique due to its specific structure, which combines a thiazole ring with a boronic ester group. This combination provides distinct reactivity and stability, making it particularly useful in Suzuki-Miyaura coupling reactions compared to other boronic esters .
Properties
IUPAC Name |
2-(3-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO2S/c1-11-7-6-8-12(9-11)14-18-13(10-21-14)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JONOVVOQEZFOJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=CC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101139178 | |
Record name | Thiazole, 2-(3-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101139178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096334-80-2 | |
Record name | Thiazole, 2-(3-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096334-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiazole, 2-(3-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101139178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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